REACTION_CXSMILES
|
[C:1]1([C:7]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)([N:12]2[CH:16]=[CH:15][N:14]=[CH:13]2)[C:8](OC)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:23]1(C(C2C=CC=CC=2)(C2C=CC=C(C(F)(F)F)C=2)N2C=NC=N2)C=CC=CC=1>>[C:1]1([C:7]([N:12]2[CH:16]=[CH:15][N:14]=[CH:13]2)([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:8]#[CH:23])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
methyl α,α-diphenyl-1H- imidazole-1-acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)OC)(N1C=NC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N1N=CN=C1)(C1=CC(=CC=C1)C(F)(F)F)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)C(F)(F)F)N4C=NC=N4
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(C#C)(C1=CC=CC=C1)N1C=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |